5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound with a thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, sodium borohydride, and various halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Aminomethyl)-1,3-thiazol-2-amine hydrochloride include:
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with potential biological activities.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Known for their antiviral properties.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in various chemical reactions.
Uniqueness
What sets this compound apart from similar compounds is its unique thiazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H8ClN3S |
---|---|
Molecular Weight |
165.65 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3S.ClH/c5-1-3-2-7-4(6)8-3;/h2H,1,5H2,(H2,6,7);1H |
InChI Key |
BAPOUJGXZXKPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)CN.Cl |
Origin of Product |
United States |
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